3-[(2-methylpropanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide
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Overview
Description
3-[(2-methylpropanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzamide core with functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylpropanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with 2-methylpropanoyl chloride under basic conditions to form the corresponding amide.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethylamine and a suitable sulfonyl chloride.
Coupling Reactions: The final step involves coupling the intermediate products using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylpropanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzamide core and functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2-methylpropanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Materials Science: Its unique chemical structure makes it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-methylpropanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide
- 3-[(2-methylpropanoyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
Compared to similar compounds, 3-[(2-methylpropanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its tetrahydrofuran-2-ylmethylsulfamoyl group, in particular, may enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H27N3O5S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H27N3O5S/c1-15(2)21(26)25-18-6-3-5-16(13-18)22(27)24-17-8-10-20(11-9-17)31(28,29)23-14-19-7-4-12-30-19/h3,5-6,8-11,13,15,19,23H,4,7,12,14H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
XTGDGWQSXVGNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Origin of Product |
United States |
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